4-Bromo-2-cyclobutoxy-1-ethoxybenzene: A Comprehensive Technical Guide to Structure, Synthesis, and Applications
4-Bromo-2-cyclobutoxy-1-ethoxybenzene: A Comprehensive Technical Guide to Structure, Synthesis, and Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, halogenated aryl ethers serve as indispensable building blocks. 4-Bromo-2-cyclobutoxy-1-ethoxybenzene (CAS: 1276075-65-0) is a highly specialized di-alkylated phenol derivative. The incorporation of a cyclobutoxy group provides a unique steric profile and enhanced metabolic stability compared to linear alkoxy chains, while the ethoxy group modulates lipophilicity. The para-positioned bromine atom serves as a versatile synthetic handle, priming the molecule for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, strategic synthesis, and downstream applications of this compound, designed for researchers and process chemists requiring rigorous, reproducible methodologies.
Physicochemical Profiling
Understanding the fundamental properties of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene is critical for optimizing reaction conditions and predicting its behavior in biological or material systems. The asymmetric ether linkages disrupt crystal packing, typically resulting in a liquid or low-melting solid state at room temperature.
Table 1: Key Chemical and Structural Properties
| Property | Value | Rationale / Significance |
| CAS Registry Number | 1276075-65-0 | Standard identifier for regulatory and procurement tracking 1. |
| Molecular Formula | C12H15BrO2 | Dictates mass balance in stoichiometric calculations. |
| Molecular Weight | 271.15 g/mol | Verified via mass spectrometry (ESI+ typically shows [M+H]+ at ~271/273 due to Br isotopes). |
| MDL Number | MFCD30830203 | Cross-reference identifier for chemical databases 2. |
| H-Bond Donors | 0 | Lack of OH/NH groups increases lipophilicity and membrane permeability. |
| H-Bond Acceptors | 2 | The two ether oxygens can participate in weak hydrogen bonding with targets or solvents. |
| Estimated LogP | ~3.8 | Indicates high lipophilicity, ideal for CNS penetration or hydrophobic pocket binding. |
Strategic Synthesis & Methodology
The synthesis of asymmetric dialkyl ethers of catechol requires strict regiocontrol to prevent statistical mixtures of products. The most robust route to 4-Bromo-2-cyclobutoxy-1-ethoxybenzene involves a three-step sequence starting from inexpensive catechol.
Mechanistic Rationale and Causality
-
Mono-Alkylation: Catechol is reacted with exactly 1.0 equivalent of cyclobutyl bromide. Potassium carbonate (
) is selected as a mild base to limit the concentration of the highly nucleophilic di-phenoxide, thereby maximizing the mono-alkylated product, 2-cyclobutoxyphenol. -
Regioselective Bromination: The intermediate is treated with N-Bromosuccinimide (NBS). The free hydroxyl group is a stronger activating group than the cyclobutoxy ether, directing the electrophilic aromatic substitution to the para position (position 4). The bulky cyclobutane ring sterically shields the ortho position, ensuring near-perfect regioselectivity 3.
-
Williamson Etherification: The final step caps the remaining phenol with an ethyl group using standard Williamson ether synthesis conditions 4.
Figure 1: Three-step synthetic workflow for 4-Bromo-2-cyclobutoxy-1-ethoxybenzene.
Base Optimization for Williamson Etherification
The choice of base in the alkylation steps is critical to prevent elimination reactions (E2) of the alkyl halides and to ensure complete deprotonation of the phenol 4.
Table 2: Base Selection Matrix for Phenol Alkylation
| Base | Solvent | Temperature | Deprotonation Efficiency | Suitability for this Workflow |
| Acetone | 50 °C | Low | Poor; insufficiently basic for complete phenol deprotonation. | |
| DMF | 70-80 °C | High | Optimal; mild enough to prevent side reactions, strong enough for phenols. | |
| DMF | 70-80 °C | Very High | Excellent; provides faster kinetics due to the "cesium effect" but is cost-prohibitive for scale-up. | |
| THF | 0-25 °C | Complete | Good; but requires strictly anhydrous conditions and generates |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Cyclobutoxyphenol
-
Reaction Setup: Charge a dry, nitrogen-flushed round-bottom flask with catechol (1.0 eq, 100 mmol) and anhydrous DMF (150 mL).
-
Base Addition: Add
(1.5 eq, 150 mmol) and stir for 15 minutes at room temperature to initiate phenoxide formation. -
Alkylation: Dropwise add cyclobutyl bromide (1.0 eq, 100 mmol). Heat the mixture to 75 °C for 12 hours.
-
Validation & Workup: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the cyclobutyl bromide is consumed. Quench with ice water (500 mL) to dissolve inorganic salts and partition the DMF into the aqueous layer. Extract with Ethyl Acetate (3 x 150 mL). Wash the organic layer with brine, dry over
, and concentrate. Purify via silica gel chromatography to isolate the mono-alkylated product.
Protocol B: Regioselective Bromination
-
Reaction Setup: Dissolve 2-cyclobutoxyphenol (1.0 eq, 50 mmol) in anhydrous Acetonitrile (100 mL) and cool to 0 °C in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq, 52.5 mmol) in small portions over 30 minutes to control the exotherm and maintain low concentrations of electrophilic bromine.
-
Validation & Workup: Stir for 2 hours at 0 °C. Monitor via HPLC. Once the starting material is <1%, quench the reaction with saturated aqueous
(50 mL) to destroy any unreacted NBS/Br2. Extract with Dichloromethane. The succinimide byproduct is highly water-soluble and is removed during the aqueous wash. Concentrate to yield 4-bromo-2-cyclobutoxyphenol.
Protocol C: Final Etherification
-
Reaction Setup: Dissolve 4-bromo-2-cyclobutoxyphenol (1.0 eq, 40 mmol) in DMF (80 mL). Add
(2.0 eq, 80 mmol) and Ethyl bromide (1.5 eq, 60 mmol). -
Alkylation: Heat to 70 °C in a sealed pressure tube (to prevent loss of volatile ethyl bromide) for 8 hours.
-
Validation & Workup: Confirm completion via LC-MS. Pour into water, extract with Ethyl Acetate, wash extensively with water (to remove DMF), dry, and concentrate to yield the target compound, 4-Bromo-2-cyclobutoxy-1-ethoxybenzene .
Applications in Advanced Cross-Coupling
The primary utility of 4-Bromo-2-cyclobutoxy-1-ethoxybenzene lies in its reactivity as an electrophile in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the two alkoxy groups slightly deactivates the C-Br bond compared to neutral aryl bromides; thus, electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate oxidative addition.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the gold standard for constructing biaryl scaffolds in drug discovery . Coupling 4-Bromo-2-cyclobutoxy-1-ethoxybenzene with an arylboronic acid yields complex, multi-substituted biaryl systems.
Figure 2: Suzuki-Miyaura cross-coupling catalytic cycle for aryl bromides.
Standard Suzuki Protocol for this Substrate:
-
Reagents: Aryl bromide (1.0 eq), Arylboronic acid (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane /
(4:1 v/v). -
Conditions: Degas via nitrogen sparging for 10 minutes. Heat at 90 °C for 4-6 hours. The biphasic nature of the solvent system ensures solubility of both the organic substrates and the inorganic base, driving the transmetalation step.
References
-
Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia,[Link]
-
Chow, Y. L., et al. "The intermediates in the interaction of phenols with N-bromosuccinimide." Canadian Journal of Chemistry,[Link]



